4-(tert-Butoxymethyl)benzoic acid

Description

Contextualization of Benzoic Acid Scaffolds in Modern Organic Synthesis

Benzoic acid, a simple aromatic carboxylic acid, consists of a benzene (B151609) ring attached to a carboxyl group. wikipedia.org This core structure, known as a scaffold, allows for numerous modifications, leading to a vast family of derivatives with diverse properties. In modern organic synthesis, these scaffolds are crucial starting materials for creating more complex molecules. preprints.org Chemists can strategically add different functional groups to the benzene ring or modify the carboxylic acid group to tailor the molecule's reactivity, solubility, and electronic properties. mdpi.com This adaptability makes benzoic acid derivatives essential in the development of new materials, pharmaceuticals, and agrochemicals. nih.govnih.gov

The synthesis of benzoic acid and its derivatives can be achieved through various methods, including the oxidation of alkylbenzenes and Grignard reactions. youtube.comsavemyexams.com These synthetic routes offer flexibility and control, allowing for the production of a wide range of functionalized benzoic acids. youtube.com

Historical and Contemporary Relevance of Functionalized Benzoic Acids in Scientific Inquiry

Historically, benzoic acid itself was derived from gum benzoin. wikipedia.org Over time, as synthetic methods advanced, the ability to create functionalized benzoic acids opened new avenues in scientific research. These compounds have been instrumental in a variety of fields. For instance, some benzoic acid derivatives are used as preservatives in food and cosmetics due to their antimicrobial properties. wikipedia.orgnih.gov In medicinal chemistry, they serve as key components in the synthesis of drugs. preprints.orgnih.gov

The contemporary relevance of functionalized benzoic acids continues to grow. Researchers are exploring their use in materials science, for example, as modifiers for alkyd resins and in the production of PVC heat stabilizers and corrosion inhibitors. vinatiorganics.comvinatiorganics.com Their unique chemical properties also make them valuable in the development of new catalysts and ligands for various chemical transformations. nih.gov

Overview of 4-(tert-Butoxymethyl)benzoic Acid within the Scope of Current Chemical Investigations

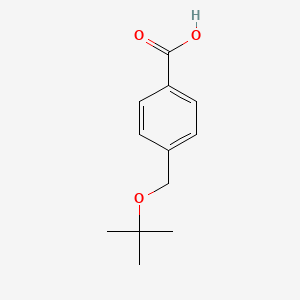

Within the large family of benzoic acid derivatives, this compound has emerged as a compound of interest in current chemical research. Its structure features a tert-butoxymethyl group attached to the para position of the benzoic acid ring. This specific functionalization imparts distinct properties to the molecule.

Below is a table summarizing the key chemical properties of this compound:

| Property | Value |

| CAS Number | 34224-31-2 |

| Molecular Formula | C12H16O3 |

| Molecular Weight | 208.25 g/mol |

| Melting Point | 147-151 °C |

| Form | Solid |

| Assay | ≥98.0% |

Data sourced from Sigma-Aldrich sigmaaldrich.com

This compound is recognized for its utility as a reagent, particularly as a cross-linking reagent. sigmaaldrich.com Research is ongoing to explore its full potential in various synthetic applications. The presence of both the carboxylic acid and the ether linkage provides multiple sites for chemical modification, making it a versatile tool for chemists.

Structure

3D Structure

Propriétés

IUPAC Name |

4-[(2-methylpropan-2-yl)oxymethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)15-8-9-4-6-10(7-5-9)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNWRKOKHLXUQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405644 | |

| Record name | 4-(tert-Butoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34224-31-2 | |

| Record name | 4-(tert-Butoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Tert Butoxymethyl Benzoic Acid

Strategic Approaches to the Construction of the 4-(tert-Butoxymethyl)benzoic Acid Core

The construction of the this compound framework can be achieved through several strategic routes, primarily categorized as convergent synthesis and functional group interconversion strategies.

Convergent Synthesis Routes

Convergent synthesis offers an efficient approach by preparing key fragments of the target molecule separately before their final assembly. For this compound, this would typically involve the synthesis of a pre-functionalized aromatic ring and a separate component that introduces the carboxylic acid or a precursor.

One conceptual convergent approach involves the coupling of a tert-butoxymethyl-substituted aryl halide with a suitable carboxylating agent. For instance, 4-(tert-butoxymethyl)bromobenzene could be subjected to metal-halogen exchange followed by carboxylation with carbon dioxide. However, a more common and practical approach falls under functional group interconversion strategies, which are often more direct for this particular target molecule.

Functional Group Interconversion Strategies in Aromatic Systems

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. researchgate.net This approach is particularly well-suited for the synthesis of this compound, with two primary pathways being prominent:

Etherification of a Pre-existing Benzylic Alcohol: This strategy commences with a starting material already possessing the hydroxymethyl and benzoic acid (or a protected form) moieties. A key starting material for this route is 4-(hydroxymethyl)benzoic acid . The synthesis then involves the selective etherification of the benzylic alcohol.

Nucleophilic Substitution on a Benzylic Halide: An alternative and widely employed strategy begins with a molecule containing a reactive benzylic halide. A common precursor in this approach is tert-butyl 4-(chloromethyl)benzoate . nbinno.com The synthesis proceeds via a nucleophilic substitution reaction to introduce the tert-butoxy (B1229062) group.

Mechanistic Considerations in the Formation of the tert-Butoxymethyl Moiety

The formation of the ether linkage is a critical step in the synthesis of this compound. The choice of reactants and conditions is dictated by the underlying reaction mechanisms.

Etherification Reactions Involving Tert-Butanol (B103910) Derivatives

The Williamson ether synthesis is a classic and versatile method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, this typically involves the reaction of a salt of tert-butanol (e.g., potassium tert-butoxide) with a benzylic halide like tert-butyl 4-(chloromethyl)benzoate.

The reaction proceeds via an SN2 mechanism, where the tert-butoxide ion acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group. masterorganicchemistry.com To favor the SN2 pathway and minimize the competing E2 elimination, primary alkyl halides are preferred. masterorganicchemistry.com

Alternatively, acid-catalyzed etherification of a benzylic alcohol with tert-butanol can be considered. mdpi.com This reaction proceeds through the protonation of the alcohol, followed by the loss of water to form a carbocation, which is then attacked by tert-butanol.

Protection and Deprotection Strategies in Synthesis

In multi-step syntheses, it is often necessary to protect certain functional groups to prevent them from reacting under specific conditions. In the synthesis of this compound, the carboxylic acid group might require protection, especially if the subsequent etherification step involves harsh basic or acidic conditions that could interfere with the carboxyl group.

A common protecting group for carboxylic acids is the tert-butyl ester. The tert-butyl ester is stable under many reaction conditions but can be readily cleaved under acidic conditions to regenerate the carboxylic acid. The synthesis of tert-butyl 4-(chloromethyl)benzoate from 4-(chloromethyl)benzoic acid is a prime example of this strategy, where the carboxylic acid is protected as a tert-butyl ester before the subsequent nucleophilic substitution to form the ether linkage. google.com

Development and Optimization of Reaction Conditions for Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness.

For the Williamson ether synthesis route, key parameters to optimize include the choice of base, solvent, temperature, and reaction time. Strong, non-nucleophilic bases like sodium hydride or potassium tert-butoxide are often employed to generate the alkoxide. numberanalytics.com The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO can enhance the rate of SN2 reactions. numberanalytics.com

The development of a scalable synthesis for a related compound, (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, highlights the importance of route optimization to overcome issues like inconsistent yields and tedious purifications.

Catalytic Systems for Efficient Production

The efficient production of this compound via the Williamson ether synthesis from 4-(chloromethyl)benzoic acid and a tert-butoxide salt does not typically necessitate a catalyst in the traditional sense, as it is a nucleophilic substitution reaction. However, the choice of base and the use of phase-transfer catalysts can significantly influence the reaction's efficiency.

In a related synthesis of tert-butyl 4-chloromethylbenzoate, potassium tert-butoxide is used as the tert-butoxide source. google.com For the synthesis of the target acid, sodium tert-butoxide is a viable and common reagent. The reaction proceeds via the nucleophilic attack of the tert-butoxide anion on the electrophilic benzylic carbon of 4-(chloromethyl)benzoic acid.

To enhance the reaction rate and yield, particularly in biphasic systems, a phase-transfer catalyst (PTC) can be employed. Tetrabutylammonium bromide is a common PTC that facilitates the transfer of the alkoxide from the solid or aqueous phase to the organic phase where the reaction occurs. tdcommons.org

For the alternative route involving the etherification of 4-(hydroxymethyl)benzoic acid, acid catalysis is a potential approach. Solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, have been shown to be effective in the esterification of benzoic acids and could potentially be adapted for etherification under specific conditions. ijstr.orgepa.gov However, this would require careful optimization to avoid competitive esterification of the carboxylic acid. More direct acid-catalyzed etherification of the benzylic alcohol could be achieved using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid with tert-butanol, though selectivity could be a challenge.

Zirconium and hafnium-based catalysts have also been explored for the reductive etherification of hydroxybenzaldehydes, which suggests their potential utility in forming ether linkages, although their application to the direct etherification of a pre-existing alcohol group on a benzoic acid would be a novel extension of their use. osti.gov

Influence of Solvent Selection and Reaction Parameters

The choice of solvent and the control of reaction parameters are critical for maximizing the yield and purity of this compound.

For the Williamson ether synthesis approach, the selection of an appropriate aprotic polar solvent is crucial. Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are excellent choices as they can dissolve both the ionic tert-butoxide salt and the organic substrate, thus creating a homogeneous reaction environment. chemicalbook.com Less polar aprotic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) can also be used, often in conjunction with a phase-transfer catalyst to improve the solubility of the alkoxide. A patent for a related synthesis of tert-butyl 4-chloromethylbenzoate utilized organic solvents like methylene (B1212753) chloride and chloroform. google.com

Reaction temperature is a key parameter to control. The etherification reaction is typically conducted at a moderately elevated temperature to ensure a reasonable reaction rate. A temperature range of 50-80°C is often a good starting point. Higher temperatures may lead to side reactions, such as elimination or decomposition. The reaction time will depend on the temperature and the reactivity of the substrates, but a typical duration would be in the range of several hours to overnight, with reaction progress monitored by techniques like thin-layer chromatography (TLC). researchgate.netmerckmillipore.com

In the case of acid-catalyzed etherification of 4-(hydroxymethyl)benzoic acid, the solvent choice is equally important. An excess of tert-butanol can serve as both the reactant and the solvent. Alternatively, a non-participating solvent that is stable to acidic conditions could be employed. The removal of water formed during the reaction, for example, by using a Dean-Stark apparatus, would be necessary to drive the equilibrium towards the ether product.

Advanced Techniques for Isolation and Purification for Research-Grade Purity

Achieving research-grade purity of this compound requires effective isolation and purification techniques to remove unreacted starting materials, by-products, and any catalyst residues.

Initial Workup: Following the reaction, a standard aqueous workup is typically performed. This involves quenching the reaction mixture, for example, with water, and then adjusting the pH. Since the product is a carboxylic acid, it will be deprotonated and soluble in a basic aqueous solution (e.g., sodium bicarbonate solution). This allows for the separation from non-acidic impurities by liquid-liquid extraction. The aqueous layer containing the sodium salt of the product can then be acidified (e.g., with hydrochloric acid) to precipitate the pure this compound. ma.edu

Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds. alfa-chemistry.comslideshare.netresearchgate.netyoutube.com The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. For benzoic acid and its derivatives, common recrystallization solvents include water, ethanol, or mixtures of solvents like ethanol-water. ma.edulibretexts.org The crude product is dissolved in a minimal amount of the hot solvent, and upon slow cooling, pure crystals of this compound will form, leaving impurities behind in the mother liquor. The purity of the recrystallized product can be assessed by its melting point; a sharp melting range close to the literature value is indicative of high purity. stenutz.eu

Chromatographic Methods: For achieving the highest purity, chromatographic techniques are indispensable.

Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of the reaction and for assessing the purity of the final product. researchgate.netmerckmillipore.comsigmaaldrich.com By comparing the Rf value of the product to that of the starting materials and potential by-products on a suitable stationary phase (e.g., silica (B1680970) gel) with an appropriate eluent system, the presence of impurities can be quickly determined. libretexts.org

Column Chromatography: If recrystallization does not provide the desired level of purity, silica gel column chromatography can be employed. A solvent system is chosen based on TLC analysis to effectively separate the target compound from any remaining impurities. The crude product is loaded onto the column and eluted with the chosen solvent mixture, collecting fractions that contain the pure product.

High-Performance Liquid Chromatography (HPLC): For obtaining analytical or research-grade purity, preparative HPLC is the method of choice. nih.gov Reverse-phase HPLC, using a C18 column with a gradient of water and an organic solvent like acetonitrile or methanol (B129727) (often with a small amount of an acid like trifluoroacetic acid to ensure the carboxylic acid is protonated), can provide excellent separation and yield a product of greater than 99% purity.

By employing a combination of these isolation and purification techniques, this compound can be obtained with the high degree of purity required for research applications.

Reaction Mechanisms and Chemical Transformations of 4 Tert Butoxymethyl Benzoic Acid

Carboxylic Acid Reactivity: Esterification and Amidation Mechanisms

The carboxyl group is a primary site for transformations such as esterification and amidation. These reactions proceed through well-established mechanisms involving the activation of the carboxyl group to facilitate nucleophilic attack.

Esterification of carboxylic acids, including benzoic acid derivatives, is typically an acid-catalyzed equilibrium process. The reaction of 4-(tert-Butoxymethyl)benzoic acid with an alcohol (R'OH) involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol.

Thermodynamically, the esterification is a reversible reaction, and the position of the equilibrium can be shifted by removing water, a byproduct, often using a Dean-Stark apparatus. The thermodynamic parameters for the esterification of benzoic acid with 1-butanol (B46404) indicate a thermal effect of 622 J·mol⁻¹. dnu.dp.ua

Table 1: Kinetic Parameters for Benzoic Acid Esterification

| Reaction | Catalyst | Activation Energy (Forward) | Activation Energy (Reverse) | Reference |

|---|---|---|---|---|

| Benzoic Acid + 1-Butanol | p-Toluenesulfonic acid | 58.40 kJ·mol⁻¹ | 57.70 kJ·mol⁻¹ | dnu.dp.ua |

| Benzoic Acid + Ethanol | Sulfuric acid | 79.8 kJ·mol⁻¹ | Not specified | nih.gov |

The synthesis of amides from this compound involves its reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to form a more reactive intermediate, as the direct reaction with an amine is slow. youtube.com Common methods for amide bond formation involve the use of coupling reagents. researchgate.net

A variety of coupling reagents can be employed, such as carbodiimides (e.g., EDC), phosphonium (B103445) salts (e.g., PyBOP), or uronium salts (e.g., COMU). luxembourg-bio.com The fundamental principle involves the reaction of the activated carboxylic acid with the amine. researchgate.net For example, a study on the amidation of benzoic acid with benzylamine (B48309) screened various coupling conditions and found that reagents like COMU in combination with a base like collidine provided high yields. luxembourg-bio.com These methods are broadly applicable and can be used for the synthesis of a wide range of amide derivatives from this compound.

The synthesis of dipeptides containing 4-(aminomethyl)benzoic acid has been successfully achieved using coupling reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), highlighting the utility of amide coupling reactions in building more complex molecules. nih.gov

Transformations Involving the tert-Butoxymethyl Ether Group

The tert-butoxymethyl ether group provides a sterically bulky and electronically influential substituent on the benzene (B151609) ring. This group can undergo cleavage under specific conditions or influence the reactivity of the aromatic system.

Ethers are generally stable, but they can be cleaved by strong acids like HBr and HI. libretexts.org Tertiary ethers, such as the tert-butoxymethyl group, are particularly susceptible to acid-catalyzed cleavage due to the formation of a stable tertiary carbocation intermediate. libretexts.orgmdma.ch The mechanism for the acid-induced cleavage of a tert-butyl ether typically proceeds via an E1 or S(_N)1 pathway. libretexts.orgvaia.com The reaction is initiated by the protonation of the ether oxygen, followed by the departure of the alcohol (in this case, a hydroxymethylbenzoic acid derivative) to form a stable tert-butyl carbocation. This carbocation can then be trapped by a nucleophile or lose a proton to form isobutylene. vaia.com This reaction is often performed using trifluoroacetic acid at moderate temperatures. libretexts.org

The selective cleavage of tert-butyl esters in the presence of tert-butyl ethers has been reported, indicating that with careful choice of reagents, the ether linkage can remain intact while other functional groups react. researchgate.net Conversely, methods exist for the deprotection of tert-butyl ethers using catalysts like CeCl₃·7H₂O/NaI. organic-chemistry.org

The oxidation of alkyl groups attached to an aromatic ring is a common transformation. However, the tert-butyl group, lacking benzylic hydrogens, is generally resistant to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under conditions that would oxidize other alkylbenzenes to benzoic acids. unizin.orglibretexts.org

Despite this general resistance, the oxidation of tertiary-butyl groups attached to an aromatic ring can be achieved under specific, more forceful conditions. One patented process describes the oxidation of aromatic tertiary-butyl groups to the corresponding carboxylic acids using nitrogen dioxide (NO₂) gas at elevated temperatures (in excess of 160°C) in an inert solvent. google.com Another approach utilizes tert-butyl hydroperoxide (TBHP) with microwave irradiation for the oxidation of alkyl-substituted aromatics. google.com While this method is effective for methyl groups, other alkyl groups may yield ketones. google.com The oxidation of the tert-butoxymethyl group specifically would likely involve initial cleavage of the ether bond followed by oxidation of the resulting hydroxymethyl or formyl group to a carboxylic acid.

Aromatic Ring Reactivity: Electrophilic and Nucleophilic Substitutions

The reactivity of the benzene ring in this compound towards substitution reactions is governed by the electronic effects of its two substituents.

Substituent effects on the acidity of benzoic acids correlate with their effects on electrophilic aromatic substitution. Electron-donating groups decrease acidity and activate the ring, while electron-withdrawing groups increase acidity and deactivate the ring. libretexts.orgopenstax.org

Nucleophilic aromatic substitution (NAS) occurs on electron-poor aromatic rings, typically those bearing strong electron-withdrawing groups and a good leaving group. masterorganicchemistry.com For a reaction to occur on this compound, a leaving group (like a halogen) would need to be present on the ring. The rate of NAS is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com While the carboxylic acid group is deactivating for electrophilic attack, its electron-withdrawing nature would facilitate nucleophilic attack if a suitable leaving group were present at an ortho or para position relative to it.

Regioselectivity and Electronic Effects of Substituents

In electrophilic aromatic substitution reactions, the position of an incoming electrophile is directed by the substituents already present on the benzene ring. stackexchange.commsu.edu These directing effects are a consequence of both inductive and resonance effects. libretexts.orglibretexts.org

Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director. lumenlearning.com It withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative resonance effect (-R). This withdrawal of electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene. libretexts.orglumenlearning.com The deactivation is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and thus the preferred sites for electrophilic attack.

tert-Butoxymethyl Group (-CH₂OC(CH₃)₃): This group is classified as an activating, ortho, para-director. The ether oxygen atom can donate a lone pair of electrons to the aromatic ring through resonance (+R effect), which increases the electron density at the ortho and para positions. numberanalytics.comlibretexts.org This resonance donation outweighs the weak electron-withdrawing inductive effect (-I) of the electronegative oxygen atom. libretexts.org Consequently, the group activates the ring, making it more susceptible to electrophilic attack at the positions ortho and para to it. fiveable.me

When both groups are present on the same ring in a para arrangement, their directing effects are opposed. The activating -CH₂OC(CH₃)₃ group directs incoming electrophiles to its ortho positions (positions 2 and 6), while the deactivating -COOH group directs to its meta positions (also positions 2 and 6). In this scenario, the more powerful activating group generally dictates the regioselectivity. stackexchange.comlibretexts.org Therefore, electrophilic substitution on this compound is predicted to occur at the positions ortho to the tert-butoxymethyl group (and meta to the carboxylic acid group).

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence | Predicted Substitution Site |

| -COOH | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Deactivating | meta | Positions 3, 5 |

| -CH₂OC(CH₃)₃ | Electron-withdrawing (-I) | Electron-donating (+R) | Activating | ortho, para | Positions 2, 6 |

| Combined | - | - | Directed by Activator | Reinforcing | Positions 2, 6 |

This table summarizes the expected electronic contributions and resulting directing effects for electrophilic aromatic substitution on this compound.

Halogenation and Other Electrophilic Transformations

Halogenation is a fundamental electrophilic aromatic substitution reaction. For benzene and less reactive aromatic compounds, a Lewis acid catalyst such as FeCl₃ or AlCl₃ is typically required to "activate" the halogen, making it a more potent electrophile. masterorganicchemistry.commasterorganicchemistry.com

Given the directing effects discussed previously, the halogenation of this compound is expected to yield a monohalogenated product where the halogen atom is introduced at the position ortho to the tert-butoxymethyl group.

Reaction: C₁₂H₁₆O₃ + X₂ --(Lewis Acid)--> C₁₂H₁₅XO₃ + HX (where X = Cl, Br)

While specific studies on this compound are not prevalent, research on other substituted benzoic acids supports this predicted regioselectivity. For instance, iridium-catalyzed ortho-C-H halogenation of various para-substituted benzoic acids demonstrates that substitution occurs selectively at the position ortho to the directing group. researchgate.net However, some methods, like the Hunsdiecker reaction (halodecarboxylation), can lead to the replacement of the carboxylic acid group with a halogen, though this often works poorly for aromatic acids unless they are substituted with strong electron-withdrawing groups. acs.org

Other electrophilic transformations, such as nitration and sulfonation, would be expected to follow the same regiochemical principles. leah4sci.commsu.edu The incoming electrophile (e.g., the nitronium ion, NO₂⁺, in nitration) would add to the position activated by the ortho, para-directing tert-butoxymethyl group. leah4sci.comlibretexts.org

Rearrangement Reactions and Fragmentations of the Molecular Scaffold

The structural integrity of this compound can be disrupted through rearrangement reactions or fragmentation, particularly under energetic conditions such as those found in mass spectrometry.

Fragmentation Pathways:

In mass spectrometry, the molecule is ionized and then breaks apart into characteristic fragment ions. The fragmentation pattern provides a structural fingerprint of the compound. For this compound, several key fragmentation pathways can be predicted based on the known behavior of its constituent functional groups. miamioh.edu

Loss of the tert-Butyl Group: A very common fragmentation for tert-butyl ethers and esters is the loss of a tert-butyl radical or cation. researchgate.netscielo.brnih.gov This leads to the formation of a stable carbocation. Cleavage of the C-O bond in the side chain would result in a prominent peak corresponding to the loss of a C₄H₉ fragment (mass = 57).

Decarboxylation: Benzoic acid and its derivatives readily lose the carboxylic acid group. docbrown.info This can occur via the loss of a COOH radical (mass = 45) or through the loss of carbon dioxide (CO₂, mass = 44) from the deprotonated molecule in negative ion mode. sci-hub.se

Acylium Ion Formation: Loss of the hydroxyl radical (-OH, mass = 17) from the carboxylic acid group is a characteristic fragmentation of aromatic acids, leading to a stable acylium ion. docbrown.info

Aromatic ethers can undergo cleavage reactions under strongly acidic conditions, typically with HBr or HI, to yield a phenol (B47542) and an alkyl halide. numberanalytics.com While this is a cleavage of the molecular scaffold, it is a standard reaction rather than a rearrangement. True skeletal rearrangements like the Claisen rearrangement are specific to allyl aryl ethers and would not be expected for this molecule. numberanalytics.comyoutube.com

| m/z (mass/charge) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| [M-15]⁺ | [M - CH₃]⁺ | CH₃• | Loss of a methyl radical from the tert-butyl group |

| [M-45]⁺ | [M - COOH]⁺ | •COOH | Loss of the carboxylic acid radical |

| [M-57]⁺ | [M - C₄H₉]⁺ | •C₄H₉ | Loss of the tert-butyl radical |

| 122 | [C₇H₆O₂]⁺ | C₅H₁₀ | Loss of isobutene from the molecular ion (McLafferty-type rearrangement) |

| 105 | [C₇H₅O]⁺ | •OH | Loss of hydroxyl radical from the carboxyl group |

| 77 | [C₆H₅]⁺ | COOH•, CO | Loss of COOH followed by loss of CO, or loss of CO from m/z 105 |

| 57 | [C₄H₉]⁺ | C₈H₇O₃• | Formation of the tert-butyl cation |

This table outlines the likely fragmentation patterns for this compound under electron ionization mass spectrometry, based on the established fragmentation of related structures.

Advanced Applications in Chemical Research

Application as a Core Precursor in Complex Organic Synthesis

The structure of 4-(tert-Butoxymethyl)benzoic acid makes it a valuable building block in the multi-step synthesis of complex organic molecules. The carboxylic acid moiety provides a reactive handle for various coupling reactions, while the tert-butoxymethyl group can act as a stable protecting group or be chemically modified in later synthetic stages.

Synthesis of Advanced Intermediates for Multi-Step Pathways

While direct research specifically detailing the use of this compound in the synthesis of advanced intermediates is limited, the utility of similar benzoic acid derivatives is well-documented. For instance, compounds like tert-butyl 4-chloromethylbenzoate serve as crucial intermediates in the preparation of pharmaceuticals, including antitumor agents google.com. The tert-butoxy (B1229062) group in these molecules offers stability under various reaction conditions and can be cleaved selectively when required. It is plausible that this compound could similarly be employed to synthesize complex intermediates where the tert-butoxymethyl group provides steric hindrance or acts as a protecting group that can be removed under acidic conditions.

The synthesis of complex molecules often involves a series of carefully planned steps. The robust nature of the tert-butoxymethyl group allows it to withstand a variety of reaction conditions that might affect more sensitive functional groups. This stability is a key attribute for a precursor in a multi-step synthetic pathway.

Table 1: Potential Reactions of this compound in Intermediate Synthesis

| Reaction Type | Reagents and Conditions | Potential Product |

| Esterification | Alcohol, Acid Catalyst | Ester derivative at the carboxylic acid position |

| Amide Coupling | Amine, Coupling Agent (e.g., DCC, EDC) | Amide derivative at the carboxylic acid position |

| Reduction | Reducing Agent (e.g., LiAlH4) | 4-(tert-Butoxymethyl)benzyl alcohol |

| Halogenation | Halogenating Agent (e.g., SOCl2) | 4-(tert-Butoxymethyl)benzoyl chloride |

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, known as a library. The building blocks used in combinatorial synthesis must have reactive functional groups that allow for the attachment of diverse chemical moieties. While there is no specific literature detailing the use of this compound in combinatorial library synthesis, its structure is well-suited for such applications.

The carboxylic acid group can be anchored to a solid support, a common technique in solid-phase synthesis, which is a cornerstone of combinatorial chemistry. Once anchored, the rest of the molecule can be elaborated through various reactions. The tert-butoxymethyl group could be used to introduce a point of diversity or as a stable protecting group during the library synthesis. The generation of diverse libraries of small molecules is a powerful tool in drug discovery and materials science.

Contributions to Polymer Science and Advanced Materials Research

The incorporation of functional molecules into polymers can impart new and desirable properties to the resulting materials. Benzoic acid and its derivatives have been investigated for their potential roles in polymer science, both as monomers and as performance-enhancing additives.

Monomer and Modifier in Polymerization Processes

There is no direct evidence of this compound being used as a monomer in polymerization. However, related compounds offer insights into its potential. For example, the polymerization of tert-butyl-carboxylate-activated aziridine has been reported, showcasing the utility of the tert-butyloxycarbonyl (BOC) group in activating monomers for anionic ring-opening polymerization nsf.gov. Similarly, block copolymers have been synthesized using 4-tert-butoxystyrene nih.gov. These examples suggest that the tert-butoxy moiety can be compatible with polymerization processes.

As a modifier, p-tert-butyl benzoic acid (PTBBA), a structurally similar compound, is used to modify alkyd resins and to regulate the polymerization of polyesters nih.gov. It is conceivable that this compound could play a similar role, with the ether linkage providing different solubility and reactivity characteristics compared to the direct tert-butyl group in PTBBA.

Integration into Functional Polymeric Architectures

The integration of specific chemical functionalities into polymer backbones or as side chains can create materials with tailored properties. While direct examples involving this compound are not available, the principles of creating functional polymers suggest its potential. The carboxylic acid group could be used to graft the molecule onto a polymer backbone, or the entire molecule could be incorporated as a monomer if a polymerizable group were introduced.

The tert-butoxymethyl group, upon potential cleavage, would yield a hydroxymethyl group, which could then be further functionalized. This "post-polymerization modification" is a powerful strategy for creating complex and functional polymeric architectures.

Design of Performance-Enhancing Additives for Materials

Benzoic acid and its derivatives are known to be used as additives in polymers researchgate.netmdpi.com. For instance, metal salts of p-tert-butyl benzoic acid are used as PVC heat stabilizers. These additives can improve the thermal stability, processability, and other physical properties of the polymer.

While specific studies on this compound as a polymer additive are not available, its structure suggests potential in this area. The aromatic ring and the bulky tert-butyl group could contribute to improved thermal stability and compatibility with various polymer matrices. The ether linkage might also influence its plasticizing or lubricating properties within a polymer blend.

Table 2: Potential Applications of this compound in Polymer Science

| Application Area | Potential Role | Rationale based on Related Compounds |

| Polymer Modification | Chain terminator, modifier for alkyd resins | Similar to p-tert-butyl benzoic acid |

| Functional Monomer | Introduction of protected hydroxyl functionality | Analogous to tert-butyl protected monomers |

| Performance Additive | Heat stabilizer, plasticizer | Based on the general use of benzoic acid derivatives |

Although direct and extensive research on the applications of this compound is still emerging, its chemical structure strongly suggests its potential as a versatile tool in advanced chemical research. Its utility as a precursor in the synthesis of complex organic molecules and as a component in the development of novel polymers and advanced materials is an area ripe for further investigation. The insights gained from structurally related compounds provide a solid foundation for exploring the full potential of this intriguing molecule.

Utility in Medicinal Chemistry and Drug Discovery Platforms

In the realm of medicinal chemistry, small organic molecules like this compound can serve as foundational structures for the development of new therapeutic agents. The benzoic acid moiety itself is a common feature in a number of approved drugs and biologically active compounds. preprints.orgresearchgate.net The specific substitution pattern of this compound offers a unique combination of a flexible ether linkage and a bulky tert-butyl group, which can be exploited to probe interactions with biological targets.

The rational design of bioactive molecules often relies on the use of molecular scaffolds that provide a core structure to which various functional groups can be appended to optimize interactions with a biological target. The this compound structure can be envisioned as a scaffold where the phenyl ring provides a rigid framework. The carboxylic acid and the tert-butoxymethyl groups offer vectors for chemical modification to explore the chemical space around this core.

While specific examples of bioactive molecules directly derived from the this compound scaffold are not extensively documented in publicly available research, the general principle involves using the carboxylic acid to form amides, esters, or other functional groups, and potentially modifying the tert-butoxymethyl group or the phenyl ring to modulate activity and properties. For instance, related benzoic acid derivatives have been widely used as scaffolds in the development of anticancer agents. preprints.orgresearchgate.net

Table 1: Potential Derivatization Points of the this compound Scaffold

| Position/Group | Potential Modifications | Desired Outcome |

| Carboxylic Acid | Amide formation, Esterification | Improved target binding, altered solubility, prodrug formation |

| Phenyl Ring | Introduction of substituents (e.g., halogens, nitro groups) | Enhanced potency, modified electronic properties |

| tert-Butoxymethyl Group | Cleavage to hydroxymethyl, replacement with other alkoxy groups | Altered lipophilicity, modulation of steric interactions |

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. For derivatives of this compound, a systematic SAR study would involve synthesizing a library of analogs and evaluating their biological effects.

Key questions that an SAR study on this scaffold would aim to answer include:

What is the optimal size and nature of the substituent at the carboxylic acid position?

How does the position and electronic nature of substituents on the phenyl ring influence activity?

Is the tert-butyl group essential for activity, and how do changes to its size or lipophilicity impact potency?

Although detailed SAR studies for this specific compound are not prevalent in the scientific literature, research on other benzoic acid derivatives has demonstrated the importance of such investigations in optimizing biological activity. For example, SAR studies on 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives led to the discovery of potent farnesoid X receptor (FXR) antagonists. nih.gov

Table 2: Illustrative SAR Data Template for this compound Derivatives

| Compound ID | R1 (Modification at Carboxylic Acid) | R2 (Modification on Phenyl Ring) | R3 (Modification of tert-Butoxymethyl) | Biological Activity (e.g., IC50, EC50) |

| Parent | -COOH | -H | -CH2OC(CH3)3 | Data Not Available |

| Analog 1 | -CONHCH3 | -H | -CH2OC(CH3)3 | Data Not Available |

| Analog 2 | -COOH | 3-Cl | -CH2OC(CH3)3 | Data Not Available |

| Analog 3 | -COOH | -H | -CH2OH | Data Not Available |

This table provides a template for how SAR data would be presented. Currently, there is a lack of published data for derivatives of this compound.

Targeted chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme. They are invaluable tools for studying biological processes and for validating new drug targets. The this compound scaffold could potentially be elaborated into a chemical probe.

To function as a chemical probe, a molecule derived from this scaffold would typically require:

Potency and Selectivity: High affinity for the intended target with minimal off-target effects.

A "handle" for modification: A functional group that allows for the attachment of reporter tags (e.g., fluorescent dyes, biotin) or reactive groups for covalent labeling. The carboxylic acid of this compound could serve as such a handle.

Cellular permeability: The ability to cross cell membranes to reach intracellular targets.

The development of a chemical probe from this scaffold would involve iterative cycles of design, synthesis, and biological testing. While there are no specific examples in the literature of this compound being used for this purpose, the structural motifs are amenable to such applications.

Derivatives of this compound could be designed to modulate the activity of biological targets through various mechanisms, including:

Enzyme Inhibition: The molecule could bind to the active site or an allosteric site of an enzyme, thereby inhibiting its catalytic activity.

Receptor Agonism or Antagonism: It could bind to a receptor and either activate it (agonism) or block its activation by endogenous ligands (antagonism).

Disruption of Protein-Protein Interactions: The molecule could bind to the interface of two interacting proteins, preventing their association.

The specific approach would depend on the biological target of interest and the pharmacophore model developed from initial screening or computational studies. The benzoic acid moiety, for instance, is a known structural alert for certain biological activities and has been incorporated into various bioactive compounds. The design of such modulators would be guided by the principles of rational drug design, leveraging computational modeling and a deep understanding of the target's structure and function.

Computational and Theoretical Investigations of 4 Tert Butoxymethyl Benzoic Acid and Its Analogues

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical methods are fundamental to characterizing the electronic nature of 4-(tert-Butoxymethyl)benzoic acid. These calculations elucidate the molecule's three-dimensional structure, charge distribution, and the orbitals involved in chemical reactions.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. mdpi.com For a flexible molecule like this compound, this involves exploring its conformational landscape to find the global energy minimum. The structure of related benzoic acid derivatives has been successfully optimized using DFT methods, such as B3LYP, combined with basis sets like 6-311++G(d,p). nih.govcapes.gov.brresearchgate.net

The key rotational barriers in this compound involve the dihedral angles around the bond connecting the carboxylic acid group to the phenyl ring and the bonds within the tert-butoxymethyl substituent. The carboxylic acid group can exhibit different orientations relative to the aromatic ring. Furthermore, benzoic acid derivatives often form hydrogen-bonded dimers in the solid state and in concentrated solutions, a phenomenon that significantly influences their structure and properties and can be modeled computationally. nih.govnih.gov Studies on similar flexible molecules show that even subtle changes in substitution can lead to different preferred conformations and potentially polymorphism in the solid state. uky.edu

Table 1: Predicted Optimized Geometrical Parameters for this compound (Monomer) (Note: These are estimated values based on typical parameters from DFT calculations on analogous benzoic acid derivatives. actascientific.comresearchgate.net)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(ring)-C(carboxyl) | ~1.48 Å |

| C=O | ~1.22 Å | |

| C-OH | ~1.35 Å | |

| O-H | ~0.97 Å | |

| C(ring)-C(methylene) | ~1.51 Å | |

| C(methylene)-O | ~1.43 Å | |

| O-C(tert-butyl) | ~1.45 Å | |

| Bond Angle | C(ring)-C-O(H) | ~118° |

| C(ring)-C=O | ~123° | |

| O=C-OH | ~120° | |

| C(ring)-C(methylene)-O | ~109° |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netmdpi.com The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. actascientific.com

For this compound, the MEP map is expected to show the most negative potential localized on the oxygen atoms of the carboxyl group due to their high electronegativity and the presence of lone pairs. Another region of negative potential would be associated with the ether oxygen of the tert-butoxymethyl group. These sites represent the most likely points for interaction with cations or electrophiles. mdpi.com Conversely, the most positive potential would be concentrated on the acidic hydrogen of the carboxyl group, making it the primary site for deprotonation and nucleophilic attack. The hydrogen atoms on the aromatic ring would also exhibit a lesser degree of positive potential. actascientific.comresearchgate.net This analysis helps in understanding intermolecular interactions, such as the strong hydrogen bonding observed in benzoic acid dimers. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. actascientific.com

In analogues like 4-substituted benzoic acids, the HOMO is typically a π-orbital with significant contributions from the aromatic ring and the carboxyl group, while the LUMO is a π*-antibonding orbital distributed over the same system. researchgate.netresearchgate.net The tert-butoxymethyl group at the para position is expected to act as an electron-donating group, which would raise the energy of the HOMO and have a smaller effect on the LUMO, thereby decreasing the HOMO-LUMO energy gap compared to unsubstituted benzoic acid. This smaller energy gap suggests increased reactivity. actascientific.com Global reactivity descriptors, such as chemical potential, hardness, and the electrophilicity index, can be calculated from the HOMO and LUMO energies to provide quantitative measures of reactivity. actascientific.comresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for Benzoic Acid Analogues (DFT/B3LYP) (Data derived from studies on similar compounds. actascientific.comresearchgate.net)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 4-(carboxyamino)-benzoic acid | -6.82 | -1.82 | 5.00 |

| 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid | -6.59 | -2.01 | 4.58 |

| Predicted for this compound | ~ -6.7 | ~ -1.9 | ~ 4.8 |

Spectroscopic Property Prediction and Validation

Computational methods are widely used to simulate spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental assignments.

Theoretical calculations of vibrational spectra (FT-IR and Raman) are a powerful tool for assigning the observed experimental bands to specific molecular motions. mdpi.com DFT calculations can predict the vibrational frequencies and intensities of a molecule in its ground state. actascientific.com For accurate comparison with experimental data, the calculated frequencies are often scaled by a factor (e.g., 0.96) to account for anharmonicity and other systematic errors in the computational method. researchgate.net

For this compound, key vibrational modes would include:

O-H Stretch: A broad band in the FT-IR spectrum, typically in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid dimer. researchgate.net

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl and methylene (B1212753) groups appear below 3000 cm⁻¹. mdpi.comresearchgate.net

C=O Stretch: A very strong and characteristic band in the FT-IR spectrum, typically around 1680-1710 cm⁻¹ for the dimerized acid. nih.gov

C-C Aromatic Stretches: Bands in the 1400-1625 cm⁻¹ region are characteristic of the phenyl ring. researchgate.net

C-O Stretches: The C-O stretching of the carboxylic acid and the ether linkage are expected in the 1200-1300 cm⁻¹ and 1000-1150 cm⁻¹ regions, respectively.

Simulations on analogues like 4-butylbenzoic acid have shown excellent agreement between scaled theoretical frequencies and experimental spectra, allowing for detailed assignments of the fundamental modes. nih.govcapes.gov.br

Table 3: Selected Predicted Vibrational Frequencies for this compound (Frequencies are based on typical values for substituted benzoic acids. nih.govcapes.gov.brresearchgate.net)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) (Scaled) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch (dimer) | 2500 - 3300 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong | Medium-Strong |

| C=O Stretch (dimer) | 1680 - 1710 | Very Strong | Medium |

| Aromatic C=C Stretch | 1580 - 1620 | Strong | Strong |

| Aromatic C=C Stretch | 1400 - 1500 | Medium | Medium |

| C-O-C Stretch (ether) | 1000 - 1150 | Strong | Weak |

Theoretical calculations of NMR chemical shifts provide a powerful method for structure elucidation and assignment of experimental NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts using DFT. nih.govnih.gov These calculations have proven effective for various benzoic acid derivatives. actascientific.comnih.gov

For this compound, the ¹H NMR spectrum would feature distinct signals for the acidic proton (highly deshielded, >10 ppm), the aromatic protons (as two doublets in the ~7-8 ppm region), the methylene protons (-CH₂-, ~4.5 ppm), and the tert-butyl protons (-C(CH₃)₃, ~1.3 ppm). The ¹³C NMR spectrum would show signals for the carboxyl carbon (~172 ppm), the aromatic carbons (in the 120-155 ppm range), the quaternary tert-butyl carbon, the methylene carbon, and the methyl carbons. nih.gov Comparing calculated shifts with experimental data for known analogues like 4-tert-butylbenzoic acid and 4-butoxybenzoic acid allows for the validation of the predicted values. chemicalbook.comchemicalbook.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Predicted values based on GIAO calculations and data from analogues. nih.govnih.govchemicalbook.comchemicalbook.com)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| COOH | > 10 | ~172 |

| Aromatic C-H (ortho to COOH) | ~8.0 | ~130 |

| Aromatic C-H (ortho to CH₂O) | ~7.0 | ~123 |

| Aromatic C-COOH | - | ~128 |

| Aromatic C-CH₂O | - | ~155 |

| -CH₂- | ~4.5 | ~70 |

| -O-C(CH₃)₃ | - | ~79 |

| -C(CH₃)₃ | ~1.3 | ~28 |

UV-Vis Absorption Spectrum Modeling

The theoretical prediction of ultraviolet-visible (UV-Vis) absorption spectra is a powerful tool for understanding the electronic transitions within a molecule. For aromatic compounds like this compound and its analogues, Time-Dependent Density Functional Theory (TD-DFT) has proven to be a reliable and effective method for predicting electronic absorption spectra. researchgate.net These calculations can elucidate the nature of the electronic transitions, such as π-π* and σ-σ* transitions, which are characterized by significant extinction coefficients. researchgate.net

In a study on the related compound 4-butyl benzoic acid, researchers recorded the UV-visible spectrum in the 200-400 nm range and used the TD-DFT approach to measure the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The calculated absorption wavelengths showed good agreement with the experimental data. nih.gov Such computational models are crucial for interpreting experimental spectra and understanding the electronic structure. The excitation energies (E) are typically given in electron volts (eV), with corresponding absorption wavelengths (λ) in nanometers (nm). researchgate.net

For instance, quantum chemical calculations performed on the UVA filter 4-tert-butyl-4'-methoxydibenzoylmethane (a more complex analogue) were used to study its excited-state molecular structure and excitation spectra. nih.gov These studies are vital for understanding the compound's photostability and how structural changes, such as tautomerization, can lead to a loss of UV protection. nih.gov This highlights the importance of theoretical modeling in predicting the photochemical behavior of such compounds. nih.gov

Table 1: Theoretical Methods in UV-Vis Spectrum Analysis

| Method | Application | Key Findings | Reference |

|---|---|---|---|

| Time-Dependent Density Functional Theory (TD-DFT) | Prediction of electronic absorption spectra for benzoic acid analogues. | Provides reliable prediction of absorption wavelengths and helps measure HOMO/LUMO energies. | researchgate.netnih.gov |

| Quantum Chemical Calculations | Study of excited-state molecular structure and spectra of UV filters. | Rationalizes the efficiency of excitation transitions and predicts photodegradation pathways. | nih.gov |

Molecular Docking and Ligand-Protein Interaction Studies (Applicable to Medicinal Chemistry)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely applied in medicinal chemistry to screen for potential drug candidates by evaluating their binding affinity and interaction with the active site of a protein target. nih.govnih.gov

In silico studies on benzoic acid derivatives have demonstrated their potential as antiviral agents. nih.gov For example, several derivatives were investigated for their activity against the SARS-CoV-2 main protease. nih.gov Molecular docking simulations predicted their binding affinities and interactions with key amino acid residues in the active site, such as CYS145 and GLU166. nih.gov The docking scores for benzoic acid derivatives ranged from -29.59 for the parent benzoic acid to -37.25 for syringic acid, with an observed trend of increasing scores with a higher number of hydroxyl groups. nih.gov

These studies reveal that hydrophilic interactions, facilitated by groups capable of hydrogen bonding, often lead to better docking scores. nih.gov The introduction of various substituents on the benzene (B151609) ring can significantly modulate the activity of these compounds. mdpi.com For instance, in a study of inhibitors for SARS-CoV-2 nsp14 methyltransferase, the introduction of chloro, bromo, or phenyl groups at specific positions of 3-(adenosylthio)benzoic acid improved its inhibitory potency, which was attributed to additional van der Waals interactions within the protein's binding pocket. mdpi.com Docking studies can thus guide the synthesis of more potent inhibitors by predicting favorable structural modifications. mdpi.com

Table 2: Molecular Docking Scores of Benzoic Acid Derivatives against SARS-CoV-2 Main Protease

| Compound | Docking Score | Reference |

|---|---|---|

| Benzoic acid | -29.59 | nih.gov |

| Syringic acid | -37.25 | nih.gov |

| Gallic acid | -38.31 | nih.gov |

| Octyl gallate | -60.22 | nih.gov |

Advanced Simulation Techniques, including Molecular Dynamics

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations provide detailed information on the conformational changes, diffusion, and aggregation processes of molecules.

Classical molecular dynamics simulations have been used to investigate the aggregation of benzoic acid in confined spaces like nanocavities and nanotubes. nih.gov These studies found that geometric confinement impacts the liquid's collective dynamics, increasing viscosity and slowing rotational correlation times. nih.gov Such simulations reveal how intermolecular forces, particularly hydrogen bond networks, are organized more efficiently under constrained conditions. nih.gov

In another application, MD simulations using the ReaxFF force field were employed to study the adsorption of benzotriazole (B28993) (an anti-corrosion additive) on copper surfaces. arxiv.org These simulations can model both the adsorption dynamics and the charge transfer processes at the solid-liquid interface. arxiv.org The results showed a selective adsorption phenomenon, where the additive molecules preferentially adsorbed onto the pure copper area over the copper oxide area, driven by surface diffusion and enhanced polarization from charge transfer. arxiv.org These advanced simulation techniques are invaluable for understanding molecular behavior in complex environments, from biological systems to materials science applications.

Energy Decomposition Analysis for Catalytic Systems and Reaction Pathways

Energy decomposition analysis (EDA) is a quantum mechanical method used to partition the total interaction energy between two or more molecular fragments into physically meaningful components. rsc.org This approach provides deep insights into the nature of chemical bonds and intermolecular interactions. The primary components typically include electrostatic interaction, Pauli repulsion (or exchange-repulsion), and orbital interaction (or charge transfer and polarization). rsc.orgrsc.org

EDA methods are crucial for understanding the driving forces in catalytic systems and reaction pathways. However, it is important to recognize that the energy components derived from EDA are path functions, meaning their relative magnitudes can vary depending on the specific computational pathway chosen for the analysis. rsc.org Therefore, while EDA can effectively compare the relative ionic or covalent character of closely related chemical bonds, assigning a precise, absolute nature to a single chemical bond can be challenging. rsc.org

Despite this, EDA is widely used to study non-covalent interactions, such as those in protein-drug complexes. rsc.org By breaking down the total binding energy, researchers can identify the key interactions—such as hydrogen bonding, π–π stacking, or electrostatic forces—that contribute most to the stability of the complex. rsc.org This detailed understanding is essential for rational drug design and for elucidating reaction mechanisms in catalysis, where subtle changes in interaction energies can dictate the reaction outcome.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 4-(tert-Butoxymethyl)benzoic acid and its derivatives will likely pivot towards greener and more efficient methodologies. While traditional synthetic routes exist for related benzoic acids, emerging research points to several promising avenues for improvement.

One key area is the advancement of catalytic oxidation processes. For instance, the synthesis of p-tert-butylbenzoic acid, a structural analog, has been achieved through the catalytic oxidation of p-tert-butyltoluene using air as the oxidant over cobalt-based catalysts. researchgate.net Future research could adapt these systems for the selective oxidation of 4-(tert-butoxymethyl)toluene, focusing on developing catalysts that are not only highly active and selective but also reusable and based on earth-abundant metals to enhance sustainability.

Furthermore, the principles of green chemistry are expected to guide the development of new synthetic protocols. This includes the use of environmentally benign solvents, lower reaction temperatures, and the reduction of waste. Biocatalysis, using whole-cell systems or isolated enzymes, represents a frontier for producing benzoic acid derivatives from renewable feedstocks like L-tyrosine and L-phenylalanine. researchgate.net Exploring enzymatic pathways for the synthesis of this compound could offer a highly selective and sustainable alternative to conventional chemical methods.

Another innovative approach involves cross-dehydrogenative coupling reactions. Rhodium-catalyzed reactions have been shown to be mild and efficient for creating biaryl acids, demonstrating high regioselectivity and tolerance for various functional groups. researchgate.net Applying such C-H activation strategies could provide novel, atom-economical routes to derivatives of this compound.

Table 1: Comparison of Potential Synthetic Strategies

| Methodology | Potential Advantages | Research Focus |

| Advanced Catalytic Oxidation | Use of air as a green oxidant, potential for high yield. researchgate.net | Development of robust, selective, and recyclable catalysts. |

| Biocatalysis | Use of renewable feedstocks, high selectivity, mild reaction conditions. researchgate.net | Discovery and engineering of enzymes for the target molecule. |

| C-H Functionalization | High atom economy, direct formation of C-C bonds, mild conditions. researchgate.netresearchgate.net | Exploring various metal catalysts (e.g., Rh, Ru) for regioselective functionalization. |

In-Depth Mechanistic Elucidation of Complex Transformations

A profound understanding of reaction mechanisms is paramount for optimizing synthetic protocols and predicting the behavior of molecules in complex systems. For this compound, future research will need to unravel the intricate details of its formation and subsequent transformations.

For example, in the oxidation of related alkylbenzenes, a serial reaction mechanism is often proposed, proceeding through intermediate species. researchgate.net Detailed kinetic studies and the identification of byproducts in the synthesis of this compound will be crucial to validate proposed mechanistic pathways and optimize reaction conditions to maximize yield and purity.

Moreover, understanding the mechanisms of advanced functionalization reactions is critical. Photo-induced ligand-to-copper charge transfer (LMCT) has enabled novel decarboxylative functionalizations of benzoic acids under mild conditions. rsc.org Elucidating the precise mechanism of such photoredox-catalyzed reactions involving this compound could unlock new synthetic possibilities.

In the biological realm, mechanistic studies are equally vital. Research on p-tert-butylbenzoic acid (p-TBBA) has shown that its toxicity is linked to the formation of CoA-conjugates, which disrupts cellular metabolism. nih.gov Investigating whether this compound or its metabolites undergo similar bio-transformations is essential for evaluating its potential as a bioactive agent and for designing safer derivatives.

Advanced Functionalization Strategies for Enhanced Material Properties

The inherent structure of this compound makes it an attractive candidate for the development of advanced materials. The carboxylic acid provides a handle for polymerization or grafting onto surfaces, while the tert-butoxymethyl group can act as a protecting group or be used to tune solubility and thermal properties.

A significant area of future research will be the use of C-H functionalization to modify the aromatic ring. Transition-metal catalysis, for instance with ruthenium, has enabled the regioselective functionalization of the meta position of benzoic acids, which is traditionally difficult to achieve. researchgate.net Applying these strategies to this compound could lead to the creation of novel monomers for high-performance polymers with tailored electronic or physical properties.

The use of benzoic acid derivatives as stabilizers in polymers like alkyd resins and PVC is well-established. vinatiorganics.comvinatiorganics.com Research into incorporating this compound into polymer backbones could yield materials with enhanced thermal stability or UV resistance. The tert-butoxymethyl group could potentially be cleaved post-polymerization to unmask a hydroxymethyl group, providing a reactive site for cross-linking or further modification.

Rational Design of Derivatives for Specific Biological Interactions

The benzoic acid scaffold is a common feature in many biologically active molecules. The rational design of derivatives of this compound, guided by structure-activity relationship (SAR) studies, holds immense promise for developing new therapeutic agents.

Research has demonstrated that modifications to the benzoic acid core can lead to potent and selective inhibitors of various enzymes. For example, uracil-based benzoic acid derivatives have been developed as low-nanomolar inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes. nih.govresearchgate.net Similarly, 2,5-substituted benzoic acids have been designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1 for cancer therapy. nih.gov

Future research could focus on using this compound as a starting point for creating libraries of compounds for screening against various biological targets. The tert-butoxymethyl group can influence lipophilicity and how the molecule fits into a binding pocket, while the carboxylic acid can form key interactions, such as salt bridges or hydrogen bonds, with amino acid residues in a protein. iomcworld.comresearchgate.net For instance, SAR studies on diphenylamine-based retinoids have shown that the nature of the benzoic acid substituent is critical for activity at the Retinoid X Receptor (RXR). nih.gov

Table 2: Examples of Bioactive Benzoic Acid Derivatives

| Derivative Class | Biological Target | Therapeutic Area | Key Finding |

| Uracil-based derivatives | DPP-4 | Type 2 Diabetes | Ester and acid forms show comparable high potency. nih.govresearchgate.net |

| 2,5-Substituted derivatives | Mcl-1/Bfl-1 | Oncology | A substituted benzoic acid scaffold showed equipotent binding to both proteins. nih.gov |

| Diphenylamine-based derivatives | Retinoid X Receptor (RXR) | Various | Flexibility of the carboxylic acid-containing substituent determines agonist vs. antagonist activity. nih.gov |

Synergistic Integration of Experimental and Computational Research Paradigms

The convergence of experimental synthesis and testing with computational modeling is a powerful paradigm that will undoubtedly accelerate research on this compound.

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the structural and electronic properties of the molecule, offering insights into its reactivity. researchgate.net Such calculations can help in understanding reaction mechanisms and in predicting the outcomes of synthetic transformations before they are attempted in the lab.

In the context of drug design, molecular docking and simulation are invaluable tools. These techniques can predict how derivatives of this compound might bind to a specific biological target, such as an enzyme's active site. nih.govresearchgate.net This allows for the in silico screening of virtual compound libraries and the prioritization of candidates for synthesis, saving considerable time and resources. For example, molecular simulations have been used to understand how ester and acid derivatives of uracil-based benzoic acids adopt similar binding modes in the DPP-4 enzyme. researchgate.net

The synergy works both ways. Experimental data from high-throughput screening or detailed mechanistic studies provide crucial validation for computational models, allowing them to be refined and improved. The integration of experimental metabolomics with cellular assays, as seen in the study of p-TBBA toxicity, provides a holistic view of a molecule's biological impact, which can be correlated with computational predictions. nih.gov This iterative cycle of prediction, synthesis, testing, and model refinement will be the cornerstone of future research, enabling the rapid and rational development of novel materials and therapeutics based on the this compound scaffold.

Q & A

Q. How can researchers optimize the synthesis of 4-(tert-Butoxymethyl)benzoic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate coupling agents (e.g., DCC or EDC for carboxyl activation) and controlling reaction conditions (temperature, solvent polarity). For example, tert-butoxymethyl groups are sensitive to acidic conditions, so neutral or mildly basic solvents like THF or DCM are preferred. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) can enhance purity. Monitoring intermediates with TLC or HPLC ensures reaction progression .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Combine 1H/13C NMR to confirm the tert-butoxymethyl group (e.g., δ ~1.2 ppm for tert-butyl protons) and aromatic protons. IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxylic acid). Mass spectrometry (HRMS) validates molecular weight, especially for intermediates. For crystalline derivatives, X-ray diffraction (using SHELXL for refinement) resolves stereochemical ambiguities .

Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?

- Methodological Answer : Solubility can be improved by derivatization (e.g., converting the carboxylic acid to a sodium salt) or using co-solvents like DMSO (≤10% v/v). Dynamic light scattering (DLS) or NMR titration experiments can assess aggregation behavior. For in vitro studies, buffer systems (PBS at pH 7.4) with surfactants (e.g., Tween-20) may stabilize the compound .

Advanced Research Questions

Q. How do electron localization effects influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Computational tools (e.g., density functional theory, DFT) model electron density distribution, revealing preferential sites for nucleophilic attack. The tert-butoxymethyl group acts as an electron donor, increasing electron density on the adjacent methylene carbon. Experimental validation via kinetic studies (monitoring reaction rates with varying nucleophiles) and Hammett plots can quantify substituent effects .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in unit cell parameters or thermal motion may arise from twinning or disorder. Use SHELXL (with TWIN/BASF commands) for refinement of twinned data. For disordered tert-butyl groups, apply restraints (DFIX, SIMU) to maintain reasonable geometry. Cross-validate results with PLATON (ADDSYM check) to detect missed symmetry .

Q. How can researchers elucidate the biological activity of this compound against enzyme targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes to enzymes like cyclooxygenase-2 (COX-2). Validate with surface plasmon resonance (SPR) for binding affinity (KD) and enzyme inhibition assays (IC50 determination). Compare with structurally similar compounds (e.g., 4-fluorobenzoic acid derivatives) to establish structure-activity relationships (SAR) .

Q. What synthetic routes enable selective functionalization of the benzoic acid moiety without disrupting the tert-butoxymethyl group?

- Methodological Answer : Protect the carboxylic acid as a methyl ester (using MeOH/H2SO4) before functionalizing the aromatic ring (e.g., nitration, halogenation). Deprotect with LiOH/THF/H2O. For meta-substitution, employ directing groups (e.g., sulfonic acid temporarily introduced via electrophilic substitution). Monitor regioselectivity with NOESY NMR or X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.